molecular formula C23H24ClN7 B11287729 3-(4-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11287729
M. Wt: 433.9 g/mol
InChI Key: LQXHKPHZJHRGMS-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylpyrimidinyl group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.

    Introduction of the chlorophenyl group: This can be achieved through a substitution reaction, where a chlorophenyl group is introduced to the pyrazolo[1,5-a]pyrimidine core.

    Attachment of the dimethylpyrimidinyl group: This step involves the reaction of the intermediate compound with a dimethylpyrimidinyl reagent under controlled conditions.

    Incorporation of the piperazinyl group: The final step involves the reaction of the intermediate with a piperazinyl reagent, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Key considerations include the selection of efficient catalysts, reaction conditions, and purification methods to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer double bonds or functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine: Lacks the dimethylpyrimidinyl and piperazinyl groups.

    7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine: Lacks the chlorophenyl group.

    3-(4-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine: Lacks the methyl group.

Uniqueness

The uniqueness of 3-(4-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine lies in its specific combination of functional groups, which confer unique chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H24ClN7

Molecular Weight

433.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C23H24ClN7/c1-15-12-16(2)28-23(27-15)30-10-8-29(9-11-30)21-13-17(3)26-22-20(14-25-31(21)22)18-4-6-19(24)7-5-18/h4-7,12-14H,8-11H2,1-3H3

InChI Key

LQXHKPHZJHRGMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=C(C=C5)Cl)C)C

Origin of Product

United States

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